molecular formula C14H9NO7 B6393875 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261935-52-7

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6393875
CAS No.: 1261935-52-7
M. Wt: 303.22 g/mol
InChI Key: YWGZLQKKOYLBNU-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid is an organic compound that features a unique structure combining a phenyl ring with carboxylic acid groups and a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxybenzaldehyde with 2-hydroxyisonicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may involve the use of halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dicarboxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both carboxylic acid and hydroxyisonicotinic acid groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-carboxy-6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-11-4-9(14(21)22)10(5-15-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGZLQKKOYLBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688287
Record name 5-(4-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-52-7
Record name 5-(4-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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